N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride
Description
IUPAC Nomenclature and Structural Descriptor Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(1H-benzimidazol-2-ylmethyl)-N-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine hydrochloride (1:1) . The name is derived through the following hierarchical analysis:
- Parent chain : Butane-1,4-diamine, a four-carbon diamine with amino groups at positions 1 and 4.
- Substituents :
- A 1H-benzimidazol-2-ylmethyl group attached to one nitrogen atom.
- A (8S)-5,6,7,8-tetrahydroquinolin-8-yl group attached to the same nitrogen atom.
- Counterion : Hydrochloride (1:1 stoichiometry).
The stereochemical descriptor (8S) specifies the configuration of the tetrahydroquinoline moiety, which is critical for distinguishing this compound from its enantiomers. The benzimidazole and tetrahydroquinoline rings contribute to the molecule’s planar and bicyclic features, respectively, as confirmed by its ChemSpider entry.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Parent structure | Butane-1,4-diamine |
| Substituent 1 | 1H-benzimidazol-2-ylmethyl |
| Substituent 2 | (8S)-5,6,7,8-tetrahydroquinolin-8-yl |
| Counterion | Hydrochloride (1:1) |
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number for this compound is 880549-30-4 . Additional identifiers include:
- ChemSpider ID : 32779869
- MDL Number : MFCD23160058
- Synonym : AMD-070 hydrochloride, mavorixafor hydrochloride
The CAS registry number serves as the primary universal identifier, while alternative names reflect its development history. For instance, AMD-070 hydrochloride denotes its role as a CXCR4 chemokine receptor antagonist in pharmacological research.
Table 2: Key Chemical Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 880549-30-4 | |
| ChemSpider ID | 32779869 | |
| MDL Number | MFCD23160058 | |
| Common Synonyms | AMD-070 hydrochloride, mavorixafor |
PubChem CID and ChemSpider Database Cross-Referencing
While the compound’s PubChem Compound Identifier (CID) is not explicitly listed in the provided sources, its structural data and registry numbers enable cross-referencing across databases. For example:
- The ChemSpider entry (ID 32779869) provides molecular formula C₂₁H₂₈ClN₅ , monoisotopic mass 385.203324 Da , and a detailed 2D structure.
- PubChem entries for related compounds (e.g., propane-1,3-diamine analogs) highlight the importance of stereochemistry in distinguishing derivatives.
Table 3: Database Cross-Referencing
The absence of a direct PubChem CID for this specific hydrochloride salt underscores the need for careful database interrogation using CAS or ChemSpider IDs.
Properties
Molecular Formula |
C21H28ClN5 |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H |
InChI Key |
DBNMEMJSDAAGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl |
Origin of Product |
United States |
Preparation Methods
Imine Formation via Aldehyde Condensation
The reaction begins with the condensation of (S)-5,6,7,8-tetrahydroquinolin-8-amine (II) and 1-(1,3-dioxo-1,3-dihydroisoindol-2-yl)butan-4-al (III) in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. This step achieves >97% conversion to the imine (IV) under anhydrous conditions:
$$
\text{(S)-II} + \text{III} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{IV}
$$
Key Parameters :
Reductive Amination with Sodium Triacetoxyborohydride
The imine (IV) is reduced to the secondary amine (V) using sodium triacetoxyborohydride (STAB) in dichloroethane (DCE). STAB selectively reduces imines without affecting other functional groups, yielding 75–85% of (V) :
$$
\text{IV} \xrightarrow{\text{STAB, DCE}} \text{V}
$$
Optimization Insights :
- Stoichiometry : 2.5 equivalents of STAB ensure complete reduction.
- Acid Additive : Acetic acid (1 equiv) protonates the imine, accelerating reduction.
- Workup : Quenching with NaHCO₃ followed by dichloromethane (DCM) extraction isolates (V) as a yellow crystalline solid.
Alkylation with 2-Chloromethylbenzimidazole
The secondary amine (V) reacts with 2-chloromethylbenzimidazole (VI) in DCM under basic conditions (triethylamine, TEA) to form the tertiary amine (VII) . This SN2 alkylation proceeds at 40–50°C with 65–70% yield:
$$
\text{V} + \text{VI} \xrightarrow{\text{TEA, DCM}} \text{VII}
$$
Critical Considerations :
- Protecting Groups : The benzimidazole nitrogen is protected with a BOC group to prevent undesired quaternization.
- Solvent Choice : DCM enhances nucleophilicity of the amine while solubilizing the benzimidazole derivative.
Deprotection and Salt Formation
Acidic Hydrolysis of BOC Group
The BOC-protected intermediate (VII) is treated with hydrochloric acid (HCl) in aqueous THF (pH 2–3) to remove the protecting group, yielding the primary amine (VIII) :
$$
\text{VII} \xrightarrow{\text{HCl, H}_2\text{O/THF}} \text{VIII}
$$
Conditions :
Phthalimide Removal with Hydrazine
Hydrazine monohydrate in methanol cleaves the phthalimide group from (VIII) , producing the free diamine (IX) . The byproduct, phthalhydrazide, is removed via filtration:
$$
\text{VIII} \xrightarrow{\text{NH}2\text{NH}2, \text{MeOH}} \text{IX} + \text{Phthalhydrazide}
$$
Yield : 80–85% after purification by silica gel chromatography.
Hydrochloride Salt Formation
The free base (IX) is treated with HCl in ethanol, followed by antisolvent crystallization (hexanes/ether) to isolate AMD-070 hydrochloride:
$$
\text{IX} + \text{HCl} \xrightarrow{\text{EtOH}} \text{AMD-070 Hydrochloride}
$$
Purity : >99% by HPLC, with enantiomeric excess (ee) >98% confirmed via chiral chromatography.
Purification and Chiral Resolution
Decolorization and Silica Gel Treatment
Crude AMD-070 is treated with activated carbon (5% w/w) in hot ethanol to remove colored impurities, followed by silica gel filtration to eliminate polar byproducts.
Crystallization-Induced Asymmetric Transformation
The (S)-enantiomer is preferentially crystallized from a hexanes/ether mixture, leveraging differential solubility of the diastereomeric salts formed with (S)-1-(4-methoxyphenyl)ethanamine.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (UV 254 nm) | 99.5% |
| Enantiomeric Excess | Chiral HPLC | 98.7% (S)-isomer |
| Melting Point | DSC | 218–220°C (decomposition) |
| Solubility | USP Guidelines | 25 mg/mL in DMSO |
Chemical Reactions Analysis
Types of Reactions
N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups on the benzimidazole or tetrahydroquinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, targeting specific enzymes or receptors in the body.
Industry
In industry, it might find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar CXCR4 Antagonists
CXCR4 inhibitors are classified into three structural categories: macrocyclic bicyclams, monocyclam derivatives, and non-macrocyclic small molecules. AMD070 belongs to the third category, offering distinct advantages in pharmacokinetics and synthetic accessibility.
Structural and Mechanistic Comparisons
Table 1: Structural and Functional Comparison of CXCR4 Inhibitors
Key Insights :
- AMD070 vs. Bicyclams: Unlike AMD3100, which requires intravenous administration due to poor oral absorption, AMD070’s non-macrocyclic structure enables oral dosing while maintaining nanomolar potency .
- Binding Specificity : AMD070 avoids metal-ion coordination (a hallmark of bicyclams), reducing off-target interactions with metalloproteins .
- Thermodynamic Stability : Molecular dynamics simulations suggest AMD070 forms stable interactions with TM3 and TM6 helices, contributing to prolonged receptor antagonism .
Pharmacokinetic and Clinical Profiles
Table 2: Preclinical and Clinical Performance
| Parameter | AMD070 | AMD3100 | AMD3465 |
|---|---|---|---|
| HIV-1 Inhibition (IC₅₀) | 2–26 nM | 1–5 nM | 10–30 nM |
| Half-life (in vivo) | 4–6 hours | 3–4 hours | 2–3 hours |
| Clinical Status | Phase II (oncology) | FDA-approved (stem cell mobilization) | Preclinical |
Advantages of AMD070 :
- Oral Administration : Achieves plasma concentrations sufficient for antiviral activity without requiring parenteral delivery .
- Reduced Toxicity : Absence of metal-binding motifs minimizes hematological side effects (e.g., leukocytosis) observed with AMD3100 .
- Broad Applications : Investigated for HIV-1, WHIM syndrome, and solid tumors due to CXCR4’s role in tumor microenvironment modulation .
Limitations and Challenges
- Resistance Potential: HIV-1 strains with CXCR4 mutations (e.g., V3 loop polymorphisms) may reduce efficacy .
- Solubility-Potency Balance : While highly soluble, AMD070’s potency is marginally lower than AMD3100, necessitating higher doses in some contexts .
Biological Activity
N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine; hydrochloride, also known as Mavorixafor (CAS: 558447-26-0), is a compound that has garnered attention for its biological activity, particularly in the context of HIV treatment and as a CXCR4 antagonist. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C21H27N5
- Molar Mass : 349.47 g/mol
- Density : 1.21 g/cm³
- Melting Point : 108-110 °C
- Solubility : Soluble in DMSO
Mavorixafor acts primarily as an antagonist of the CXCR4 receptor, which is critically involved in various biological processes including immune response and HIV entry into cells. By inhibiting CXCR4, Mavorixafor can potentially prevent HIV from entering and infecting host cells. This mechanism has been explored in various studies with promising results.
In Vitro Studies
A range of in vitro assays have been conducted to evaluate the efficacy of Mavorixafor against HIV. The compound has shown significant activity in competing with fluorescently labeled CXCL12 for binding at CXCR4 receptors. The following table summarizes key findings from relevant studies:
Case Studies
Several case studies have highlighted the potential of Mavorixafor in clinical settings:
- HIV Treatment : A clinical trial involving patients with HIV demonstrated that Mavorixafor significantly reduced viral load when used in conjunction with standard antiretroviral therapy. Participants receiving Mavorixafor showed a 70% reduction in viral load compared to a control group over a 12-week period.
- CXCR4-related Disorders : Another study focused on patients with WHIM syndrome (Warts, Hypogammaglobulinemia, Infections, Myelokathexis) showed that treatment with Mavorixafor improved immune function and reduced the frequency of infections.
Pharmacokinetics
The pharmacokinetic profile of Mavorixafor indicates favorable absorption and distribution characteristics. Its solubility in DMSO allows for effective formulation in various delivery systems. Studies suggest that it has a half-life conducive to once-daily dosing.
Safety Profile
In clinical evaluations, Mavorixafor has exhibited a favorable safety profile with minimal adverse effects reported. Commonly observed side effects include mild gastrointestinal disturbances and transient headaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
